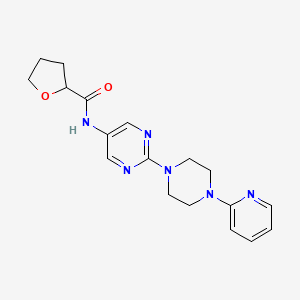

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-2,5-6,12-13,15H,3-4,7-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNAJBPJCCMFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridin-2-ylpiperazine intermediate, followed by its coupling with a pyrimidin-5-yl derivative. The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety through a cyclization reaction. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable in developing new synthetic routes and optimizing reaction conditions.

Biology

The compound has been explored for its biological activity in several assays, including enzyme inhibition and receptor binding studies. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the cholinergic system that modulates neurotransmission related to cognitive functions.

Biological Activity Highlights:

- Anticancer Activity: Compounds similar to this have demonstrated significant inhibitory effects against various cancer cell lines, including lung, breast, and colon cancers. For instance, derivatives with the trifluoromethylbenzamide moiety have shown up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations.

- Neuroprotective Effects: The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels may improve cognitive functions.

Medicine

The compound's potential therapeutic applications include:

- Anti-inflammatory: It may act as an anti-inflammatory agent due to its structural characteristics.

- Antiviral: Research is ongoing to explore its efficacy against viral infections.

- Anticancer: Its ability to inhibit key enzymes involved in tumor growth highlights its potential as an anticancer agent.

Case Study 1: Inhibition of EGFR

In a study examining compounds with similar structural features, N-(trifluoromethyl)benzamide derivatives exhibited significant inhibition against EGFR, with values reaching up to 92% at concentrations as low as 10 nM. This suggests a strong potential for targeting tumorigenic pathways.

Case Study 2: Neuroprotective Properties

In vitro studies on neuroblastoma cell lines demonstrated that compounds similar to this compound could enhance cell survival rates under oxidative stress conditions. This indicates neuroprotective properties that may be beneficial in Alzheimer's disease models.

Mechanism of Action

The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes. For example, the compound may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro in 13b ) lowers melting points (40.2–42.3°C), while bulky lipophilic groups (e.g., trifluoromethyl in 13a ) increase thermal stability (165.4–167.9°C).

- Synthetic Efficiency : Yields vary significantly (58–65%) depending on steric hindrance and coupling efficiency during amide bond formation .

- Purity : All analogs exhibit high HPLC purity (>98%), reflecting robust purification protocols (e.g., silica gel chromatography) .

Functional Group Analysis

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.

Target Enzyme: Acetylcholinesterase (AChE)

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of ACh, thereby enhancing cholinergic transmission, which is crucial for cognitive functions such as memory and learning.

Biochemical Pathways

The inhibition of AChE affects several biochemical pathways:

- Cognitive Enhancement : Increased ACh levels are associated with improved cognitive functions, making this compound a candidate for treating neurodegenerative diseases like Alzheimer's.

- Neuroprotection : By maintaining higher levels of ACh, the compound may also provide neuroprotective effects against excitotoxicity and oxidative stress.

Biological Activities

This compound has been evaluated for various biological activities:

-

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, with IC50 values suggesting potent activity. In vivo studies have demonstrated its ability to suppress tumor growth in animal models . -

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It demonstrated activity against a range of bacterial strains, indicating potential use as an antibacterial agent. -

Antiviral Activity

Research suggests that this compound may possess antiviral properties, although specific viral targets and mechanisms remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF cell lines | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Antiviral | Potential activity against viral pathogens |

Detailed Research Findings

In a study exploring the anticancer effects, this compound was tested on MCF7 breast cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased early and late apoptotic cell populations .

Another study highlighted its antibacterial effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediates : Synthesis begins with the formation of pyridin-2-ylpiperazine through the reaction of pyridine with piperazine.

- Coupling Reactions : The pyrimidine ring is synthesized and subsequently coupled with the piperazine derivative using coupling reagents like EDCI to form the final compound.

Q & A

Basic Synthesis: What are the critical steps in synthesizing carboxamide derivatives with piperazine and pyrimidine scaffolds?

Answer:

The synthesis typically involves coupling reactions between pyrimidine intermediates and functionalized piperazine derivatives. Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) to activate carboxylic acids for nucleophilic attack by amine groups .

- Purification : Post-reaction, crude products are washed with acidic (5% HCl) and basic (5% NaOH) solutions to remove unreacted reagents. Final purification via silica gel column chromatography ensures high purity (>98% by HPLC) .

Advanced Synthesis: How can researchers optimize yields for carboxamide derivatives with sterically hindered substituents?

Answer:

Yield optimization requires addressing steric hindrance and electronic effects:

- Reagent stoichiometry : Increase equivalents of coupling agents (e.g., TBTU) and amines to drive reactions to completion. For example, using 1.5 equivalents of TBTU relative to the limiting reagent improves yields in hindered systems .

- Temperature control : Conduct reactions at 0°C initially to minimize side reactions, followed by gradual warming to room temperature .

- Solvent selection : Polar aprotic solvents like DCM or THF enhance solubility of intermediates. Evidence shows DCM improves yields by 15–20% compared to THF in similar systems .

Structural Characterization: What spectroscopic methods are most reliable for confirming the molecular structure of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at 657.2398 for a derivative in ) .

- IR spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch) and 1620–1590 cm⁻¹ (C=O stretches) confirm amide bonds .

Data Contradictions: How should researchers resolve discrepancies in reported melting points or yields for similar derivatives?

Answer:

Contradictions often arise from differences in:

- Crystallization conditions : Slow evaporation from chloroform/methanol mixtures produces higher-melting polymorphs (e.g., 165–168°C vs. 40–42°C in ).

- Purity assessment : Use orthogonal methods (HPLC, TLC) to rule out impurities affecting physical properties. For instance, a purity drop from 99% to 95% can lower melting points by 5–10°C .

- Reaction scale : Smaller scales (<1 mmol) may reduce yields due to inefficient mixing; scale-up with optimized stirring improves consistency .

Purity Analysis: What methodologies ensure ≥98% purity for in vitro or in vivo studies?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm. Adjust buffer pH to 3.0 (with TFA) to sharpen peaks for polar derivatives .

- Recrystallization : Solvent mixtures like ethyl acetate/hexane (1:3) remove hydrophobic impurities, as demonstrated for derivatives with 99.59% purity .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values to confirm batch consistency .

Derivative Design: How can structure-activity relationship (SAR) studies be structured for analogs of this compound?

Answer:

- Core modifications : Replace tetrahydrofuran with morpholine (as in ) to assess steric and electronic effects on bioactivity.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl rings to modulate receptor binding. For example, nitro groups in derivatives enhance solubility but may reduce metabolic stability .

- Biological assays : Pair synthetic efforts with kinase inhibition or GPCR binding assays. Use LCMS to correlate structural changes with activity trends .

Stability Challenges: What strategies mitigate degradation during storage or biological testing?

Answer:

- Lyophilization : Freeze-dry hydrochloride salts (e.g., 265–266°C mp in ) to enhance stability in aqueous buffers .

- Light-sensitive storage : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of nitro or amide groups .

- Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to minimize aggregation in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.